molecular formula C6H6F3N5 B1384232 6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine CAS No. 478047-15-3

6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine

Cat. No.: B1384232
CAS No.: 478047-15-3
M. Wt: 205.14 g/mol
InChI Key: PNNBPXFAOLMXLR-UHFFFAOYSA-N
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Description

6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine is a heterocyclic compound characterized by the presence of a trifluoromethyl group and a pyrazolo[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine typically involves the formation of the pyrazolo[3,4-c]pyrazole core followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)pyrazole
  • 5-(Trifluoromethyl)-1H-pyrazole
  • 4-(Trifluoromethyl)-1H-pyrazole

Uniqueness

6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine is unique due to its specific substitution pattern and the presence of both a methyl and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .

Properties

IUPAC Name

6-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N5/c1-14-5-2(4(10)11-12-5)3(13-14)6(7,8)9/h1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNBPXFAOLMXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NNC(=C2C(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363123
Record name 6-Methyl-4-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478047-15-3
Record name 6-Methyl-4-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine
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6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine
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6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine
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6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine
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6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine
Reactant of Route 6
6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine

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